Ropivacaine hydrochloride monohydrate is a long-acting local anesthetic agent that has gained attention due to its favorable pharmacological profile. It is an enantiomerically pure compound that provides similar anesthetic effects to bupivacaine but with a reduced risk of systemic toxicity24. Ropivacaine's mechanism of action involves the reversible inhibition of sodium ion influx in nerve fibers, which leads to a decrease in nerve impulse propagation and, consequently, local anesthesia24. Its clinical applications are diverse, ranging from surgical anesthesia to the management of postoperative and labor pain4. Additionally, ropivacaine has been investigated for its potential anti-inflammatory and antiproliferative effects, which may extend its use to other medical fields35.
The synthesis of Ropivacaine Hydrochloride Monohydrate involves multiple steps. A key step is the palladium-mediated reaction of (S)-1-benzyloxycarbonyl-N-(2-methylphenyl)-piperidine-2-carboxamide with [14C]methyl iodide. [] This reaction introduces a carbon-14 label, enabling the creation of radiolabeled Ropivacaine Hydrochloride Monohydrate for research purposes. []
Another approach to synthesis involves dissolving Ropivacaine base in an aqueous acidic solution where the molar ratio of acid to Ropivacaine base is 1:1 or more. [] This method allows for the preparation of injectable Ropivacaine solutions without requiring intermediates like hydrochloride or hydrochloride monohydrate. [] The osmolality can then be adjusted, and excess acid is neutralized using a base. []
Ropivacaine acts primarily by blocking the sodium channels in nerve cells, which inhibits the conduction of nerve impulses and results in a local anesthetic effect24. It is less lipophilic than bupivacaine, which makes it less likely to penetrate large myelinated motor fibers, thus providing a more selective sensory blockade with less motor impairment2. This property is particularly beneficial in situations where motor blockade is undesirable. Furthermore, the reduced lipophilicity is associated with a lower potential for central nervous system and cardiac toxicity27. Ropivacaine's pharmacokinetics are linear and dose-proportional, with extensive metabolism in the liver and excretion in the urine2.
Ropivacaine is widely used for surgical anesthesia due to its efficacy and safety profile. It is effective for peripheral nerve blocks and has been established as an equi-effective dose when compared to bupivacaine for epidural or intrathecal administration4. Its lower propensity for motor block and reduced potential for CNS and cardiotoxicity make it a preferred option for regional anesthesia47.
Clinically adequate doses of ropivacaine are associated with a lower incidence of motor block, making it suitable for postoperative pain management and labor analgesia4. Its long-acting nature ensures prolonged pain relief, which is essential for patient comfort and recovery4.
Ropivacaine has demonstrated anti-inflammatory properties, such as inhibiting leukocyte rolling, adhesion, and the expression of adhesion molecules like CD11b/CD183. These effects suggest that ropivacaine could be beneficial in treating inflammatory conditions such as ulcerative colitis3.
Studies have shown that ropivacaine inhibits the proliferation of colon adenocarcinoma cells in vitro, which is significant given the increased risk of dysplasia and neoplasia in patients with ulcerative colitis5. This antiproliferative activity, combined with its anti-inflammatory effects, positions ropivacaine as a potential therapeutic agent for local treatment of ulcerative colitis5.
Ropivacaine has been studied for its effects on mitochondrial function. It appears to have minimal impact on mitochondrial metabolism at therapeutic concentrations, which may contribute to its lower toxicity compared to other local anesthetics6. However, there is evidence that ropivacaine can impair mitochondrial biogenesis by reducing the expression of PGC-1α and its downstream transcription factors, leading to decreased mitochondrial mass and function8.
The cardiac electrophysiologic properties of ropivacaine have been compared with those of bupivacaine and lidocaine. Ropivacaine is less potent than bupivacaine but more potent than lidocaine in terms of its depressant effect on cardiac excitation and conduction10. This reduced potency may contribute to its lower arrhythmogenic potential and improved safety profile in cardiac applications10.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4